Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate: is a complex organic compound with a molecular formula of C₁₇H₁₈N₆O₄
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology and Medicine: Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate has shown promise in biological studies due to its potential pharmacological activities. It has been investigated for its antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or receptors, resulting in the observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
- Ethyl 4-amino-3-[(3-methoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate
- Ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate
Uniqueness: Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[3,2-c][1,2,4]triazine-8-carboxylate is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C17H18N6O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C17H18N6O4/c1-3-26-11-7-5-6-10(8-11)20-16(24)13-14(18)23-15(22-21-13)12(9-19-23)17(25)27-4-2/h5-9H,3-4,18H2,1-2H3,(H,20,24) |
InChI Key |
VGNBEPZAABECLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(N3C(=C(C=N3)C(=O)OCC)N=N2)N |
Origin of Product |
United States |
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